Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate is a boronate ester derivative featuring a phenylamino-acetate backbone. The compound integrates a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C16H24BNO4 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]acetate |
InChI |
InChI=1S/C16H24BNO4/c1-6-20-14(19)11-18-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10,18H,6,11H2,1-5H3 |
InChI Key |
KFTLIFQKLJPEIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed borylation to form the boronic ester. The resulting intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or THF.
Major Products
Oxidation: Boronic acid derivative.
Reduction: Corresponding alcohol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate involves the formation of boron-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a family of arylboronate esters with structural variations in substituents, ester groups, and ring positions. Key analogs include:
Key Observations:
- Amino Group Utility: The phenylamino group in the target compound may improve binding affinity in kinase inhibitors (e.g., MST3/4 kinases), as seen in structurally related intermediates .
Reactivity in Cross-Coupling Reactions
All analogs participate in palladium-catalyzed cross-couplings, but their efficiency varies:
- Ethyl 2-(4-(dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9) demonstrates robust reactivity in forming biaryl systems, with yields exceeding 80% under optimized conditions .
- Free Acid Form (C₁₄H₁₉BO₄): The carboxylic acid derivative shows lower solubility in non-polar solvents, requiring base activation for couplings .
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